molecular formula C17H15BrO B6319904 (2E)-3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 940742-88-1

(2E)-3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6319904
CAS No.: 940742-88-1
M. Wt: 315.2 g/mol
InChI Key: SOAUOWIGMZGQDX-VQHVLOKHSA-N
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Description

(2E)-3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative, which is a type of organic compound known for its diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods: For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the α,β-unsaturated carbonyl system. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl compound. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The biological activity of (2E)-3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anticancer and antimicrobial effects, where the compound can disrupt essential cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

  • (2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
  • (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
  • (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Comparison:

    (2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one: The position of the bromine atom affects the compound’s reactivity and biological activity. The 4-bromo derivative may exhibit different binding affinities and selectivities compared to the 3-bromo derivative.

    (2E)-3-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one: The substitution of bromine with chlorine can lead to variations in the compound’s chemical properties, such as polarity and electron density, which in turn affect its reactivity and biological effects.

    (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one: The presence of a single methyl group instead of two can influence the compound’s steric and electronic properties, potentially altering its interaction with biological targets.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAUOWIGMZGQDX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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